

# Application Notes and Protocols: Cell-Based Antigen Presentation Assay Using ERAP1-IN-3

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

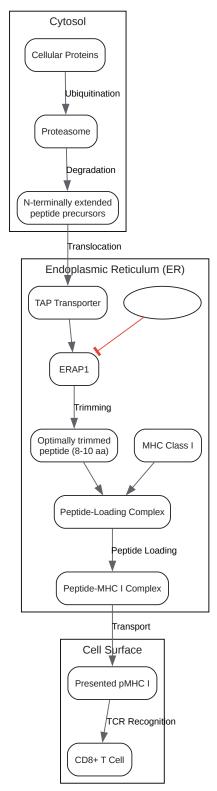
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway.[1][2][3][4][5] Located in the endoplasmic reticulum, ERAP1 trims the N-terminus of antigenic peptide precursors to an optimal length of 8-10 amino acids, a crucial step for their stable binding to MHC class I molecules.[1][4] The resulting peptide-MHC I complexes are then transported to the cell surface for presentation to CD8+ T cells, initiating an adaptive immune response.[5]

ERAP1's role is complex; it can either generate or destroy epitopes, thereby shaping the immunopeptidome and influencing immune responses in various diseases, including cancer and autoimmune disorders.[1][6][7] Pharmacological inhibition of ERAP1 offers a promising therapeutic strategy to modulate antigen presentation.[8] **ERAP1-IN-3** is a potent and selective inhibitor of ERAP1. These application notes provide a detailed protocol for a cell-based antigen presentation assay to evaluate the efficacy of **ERAP1-IN-3**.

# Signaling Pathway and Experimental Workflow ERAP1-Mediated Antigen Presentation Pathway



**ERAP1-Mediated Antigen Presentation** 



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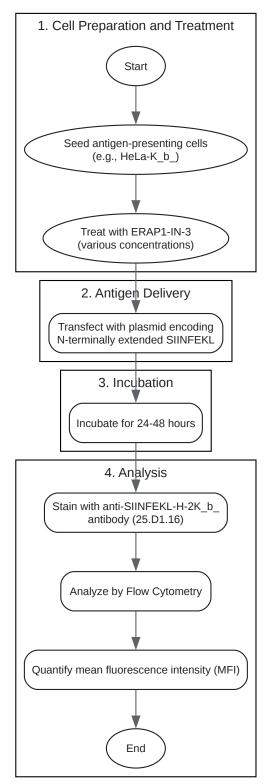


Caption: ERAP1's role in the antigen presentation pathway and the inhibitory action of **ERAP1-IN-3**.

## **Experimental Workflow for Cell-Based Antigen Presentation Assay**



### Cell-Based Assay Workflow



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Caption: Step-by-step workflow for the cell-based antigen presentation assay.



## **Data Presentation**

The following tables summarize hypothetical quantitative data for **ERAP1-IN-3** based on typical results observed for potent ERAP1 inhibitors.

Table 1: In Vitro Enzymatic Inhibition of ERAP1 by ERAP1-IN-3

Enzyme	Substrate ERAP1-IN-3 IC₅₀ (nM		
Human ERAP1	Fluorogenic Peptide	15.5	
Mouse ERAP1	Fluorogenic Peptide	25.2	
Human ERAP2	Fluorogenic Peptide	> 10,000	
Human IRAP	Fluorogenic Peptide	> 10,000	

Table 2: Cellular Activity of **ERAP1-IN-3** in Antigen Presentation Assay

Cell Line	Model Antigen	Readout	ERAP1-IN-3 EC50 (nM)
HeLa-K <sup>b</sup>	N-extended SIINFEKL	SIINFEKL-H-2K <sup>b</sup> surface expression	150
A375	Endogenous Peptides	Immunopeptidome analysis	N/A
MC38-OVA	Ovalbumin	OT-I T-cell activation	250

# Experimental Protocols Protocol 1: Cell-Based SIINFEKL Presentation Assay

This protocol details the steps to assess the effect of **ERAP1-IN-3** on the presentation of the model antigen SIINFEKL from an N-terminally extended precursor.

### Materials:

HeLa-K<sup>b</sup> cells (HeLa cells stably expressing H-2K<sup>b</sup>)



- DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Plasmid encoding an N-terminally extended SIINFEKL peptide (e.g., with a 5-amino acid extension, LEQLE-SIINFEKL) targeted to the ER.

#### • ERAP1-IN-3

- Transfection reagent (e.g., Lipofectamine 3000)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- FACS buffer (PBS with 2% FBS)
- Anti-SIINFEKL-H-2Kb antibody (clone 25.D1.16), conjugated to a fluorophore (e.g., APC)
- · Flow cytometer

#### Procedure:

- Cell Seeding:
  - Day 1: Seed HeLa-K<sup>b</sup> cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
- Inhibitor Treatment:
  - Day 2: Prepare serial dilutions of ERAP1-IN-3 in complete culture medium.
  - Remove the old medium from the cells and add the medium containing the desired concentrations of ERAP1-IN-3. Include a vehicle control (e.g., DMSO).
  - Incubate for 4 hours at 37°C.
- Transfection:
  - Following the manufacturer's protocol for the transfection reagent, transfect the cells with the plasmid encoding the N-terminally extended SIINFEKL.



- Incubate the cells for 24-48 hours at 37°C.
- Cell Staining and Flow Cytometry:
  - Day 4 or 5: Gently wash the cells with PBS.
  - Detach the cells using Trypsin-EDTA and neutralize with complete medium.
  - Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes.
  - Wash the cells once with FACS buffer.
  - Resuspend the cells in FACS buffer containing the anti-SIINFEKL-H-2K<sup>b</sup> antibody at the recommended concentration.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with FACS buffer.
  - Resuspend the cells in an appropriate volume of FACS buffer for analysis.
- Data Acquisition and Analysis:
  - Acquire data on a flow cytometer, collecting events for a sufficient number of cells.
  - Analyze the data using flow cytometry analysis software. Gate on the live, single-cell population.
  - Determine the Mean Fluorescence Intensity (MFI) of the stained cells for each concentration of ERAP1-IN-3.
  - Normalize the MFI values to the vehicle control and plot the dose-response curve to determine the EC<sub>50</sub>.

## **Protocol 2: OT-I T-Cell Activation Assay**

This protocol assesses the functional consequence of altered antigen presentation by measuring the activation of SIINFEKL-specific CD8+ T cells (from an OT-I transgenic mouse).



## Materials:

- Antigen-presenting cells (APCs) expressing H-2K<sup>b</sup> (e.g., MC38-OVA cells)
- OT-I splenocytes (source of SIINFEKL-specific CD8+ T cells)
- RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50  $\mu$ M  $\beta$ -mercaptoethanol
- ERAP1-IN-3
- Anti-mouse CD8a antibody (conjugated to a fluorophore)
- Anti-mouse CD69 or CD25 antibody (conjugated to a different fluorophore)
- FACS buffer

### Procedure:

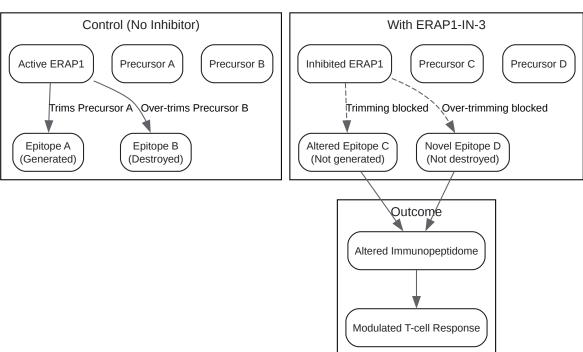
- Preparation of APCs:
  - Seed MC38-OVA cells in a 96-well flat-bottom plate and allow them to adhere overnight.
  - Treat the MC38-OVA cells with various concentrations of ERAP1-IN-3 for 24 hours.
- Isolation of OT-I T-cells:
  - Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.
  - (Optional) Enrich for CD8+ T cells using a negative selection kit.
- Co-culture:
  - Remove the medium from the treated MC38-OVA cells.
  - Add 2 x 10<sup>5</sup> OT-I splenocytes to each well.
  - Co-culture for 18-24 hours at 37°C.



- Staining and Flow Cytometry:
  - Harvest all cells from the wells.
  - Stain the cells with anti-mouse CD8a and an activation marker antibody (e.g., anti-CD69 or anti-CD25) in FACS buffer for 30 minutes at 4°C.
  - Wash the cells twice with FACS buffer.
  - Resuspend the cells for flow cytometry analysis.
- Data Analysis:
  - Gate on the CD8a-positive population.
  - Determine the percentage of CD8a+ cells that are positive for the activation marker (CD69+ or CD25+).
  - Plot the percentage of activated T cells against the concentration of ERAP1-IN-3.

## **Mechanism of Action of ERAP1-IN-3**





### Impact of ERAP1-IN-3 on Antigen Presentation

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Caption: **ERAP1-IN-3** alters the presented peptide repertoire, leading to a modified immune response.

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